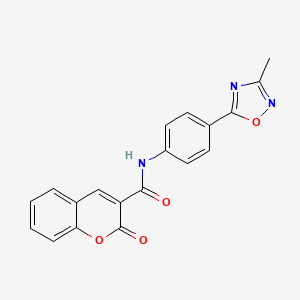![molecular formula C22H29N5O3 B2934837 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838851-04-0](/img/structure/B2934837.png)
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C22H29N5O3 . It has an average mass of 411.497 Da and a monoisotopic mass of 411.227051 Da .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a purine-2,6-dione core, a morpholinyl group, and a phenylethyl group . The morpholinyl group is attached to the purine core via a methylene bridge .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 598.9±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 89.2±3.0 kJ/mol and a flash point of 316.0±32.9 °C . The compound has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Pharmacological Applications
Research on compounds with similar structural attributes, including purine derivatives, has been extensive in pharmacology, particularly in exploring their bronchodilatory, anti-inflammatory, and neurotransmission-modulating effects. For example, studies on theophylline derivatives have shown efficacy in blocking exercise-induced reduction in FEV1, indicating their potential as bronchodilators in managing asthma and COPD (Cho Yw et al., 1981). Such findings underscore the significance of purine analogs in developing respiratory disease treatments.
Biochemical Applications
In biochemistry, the focus has been on understanding the metabolism and physiological effects of purine derivatives. For instance, research into the metabolic profiling of thiopurines in inflammatory bowel disease patients highlighted the variability in metabolite profiles and its implications for drug efficacy and disease mechanism insights (Haglund S et al., 2013). Such studies are crucial for personalized medicine, offering pathways to tailor drug regimens based on metabolic responses.
Environmental and Occupational Health
Investigations into the environmental and occupational health aspects of chemical exposure, like trichloroethylene, reveal the systemic impact of toxic substances on metabolic pathways, including purine metabolism (Walker D et al., 2016). These studies contribute to understanding the environmental determinants of health and the molecular mechanisms underlying chemical toxicity.
Mécanisme D'action
Mode of Action
It’s known that the compound was synthesized through a mannich reaction , which could potentially influence its interaction with its targets.
Pharmacokinetics
It’s noted that the compound was found to be more soluble than curcumin pyrazole and curcumin , which could potentially impact its bioavailability.
Action Environment
It’s known that the compound’s solubility could potentially be influenced by the ph of the environment .
Propriétés
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-12-26(13-16(2)30-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)11-10-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABKRZVUACEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
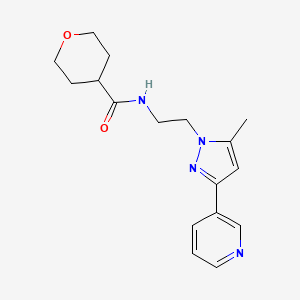

![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2934756.png)


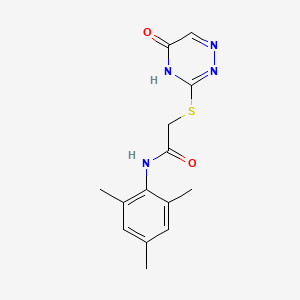
![N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934763.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)
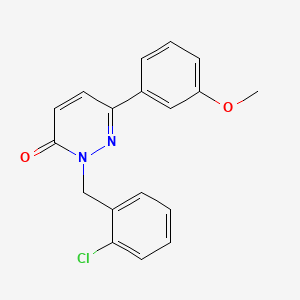
![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)

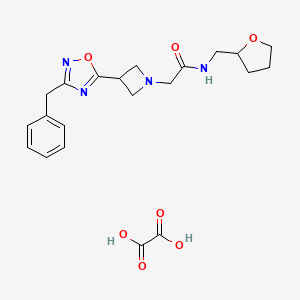
![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)
